molecular formula C8H9ClN4O B2996669 9-Chloro-8-isopropylpyrazolo[1,5-d][1,2,4]triazinone CAS No. 1401319-28-5

9-Chloro-8-isopropylpyrazolo[1,5-d][1,2,4]triazinone

Cat. No. B2996669
CAS RN: 1401319-28-5
M. Wt: 212.64
InChI Key: KIUPXKAJNCDDIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“9-Chloro-8-isopropylpyrazolo[1,5-d][1,2,4]triazinone” is a chemical compound . It belongs to the class of pyrazolopyrimidines, which are a series of isomeric heterocyclic chemical compounds . Pyrazolopyrimidines form the central core of a variety of more complex chemical compounds including some pharmaceuticals .


Synthesis Analysis

The synthesis of such compounds often involves the construction of the 1,2,4-triazine ring on the basis of azoles, or annulation of the azole fragment to the 1,2,4-triazine ring . The methods for the synthesis of azolo [X,Y- c ] [1,2,4]triazines are basically reduced to two approaches: construction of the 1,2,4-triazine ring on the basis of azoles, or annulation of the azole fragment to the 1,2,4-triazine ring .

Scientific Research Applications

Cyclic Nucleotide Phosphodiesterase Type 4 Inhibitors

A study explored the pyrazolo[1,5-a]-1,3,5-triazines as a bioisosteric replacement for adenine derivatives, leading to the discovery of potent phosphodiesterase type 4 inhibitors with high isoenzyme selectivity. This class of compounds, including 8-(2-methoxybenzyl)-4-(N-methylamino)-2-n-propylpyrazolo[1,5-a]-1,3,5-triazine, showed strong inhibition of LPS-induced TNFalpha release from human mononuclear cells, indicating potential applications in inflammatory and immune disorders (Raboisson et al., 2003).

Antitumor and Antimicrobial Activities

Another research avenue for pyrazolo[1,5-d][1,2,4]triazinone derivatives is in the synthesis of compounds with antitumor and antimicrobial activities. Novel N-arylpyrazole-containing enaminones have been synthesized, leading to substituted pyridine derivatives and other heterocycles demonstrating cytotoxic effects against cancer cell lines and antimicrobial activity. These findings suggest a promising role for these derivatives in developing new therapeutic agents against cancer and infections (Riyadh, 2011).

Synthesis of Novel Heterocycles

Further research includes the regioselective synthesis of 4-aryl-2-ethylthio-7-methyl pyrazolo[1,5-a]-[1,3,5]-triazines, demonstrating the versatility of these compounds in generating novel heterocycles. These synthetic pathways offer new opportunities for creating diverse chemical entities with potential biological activities (Insuasty et al., 2006).

Antiviral Activity

The synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles has been reported, showing remarkable anti-avian influenza virus activity. This suggests the potential of pyrazolo[1,5-d][1,2,4]triazinone derivatives in the development of antiviral agents, providing a new approach to combating viral infections (Hebishy et al., 2020).

Mechanism of Action

Target of Action

The primary target of 9-Chloro-8-isopropylpyrazolo[1,5-d][1,2,4]triazinone is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often dysregulated in cancer cells . Inhibiting CDK2 can selectively target tumor cells, making it an appealing target for cancer treatment .

Mode of Action

9-Chloro-8-isopropylpyrazolo[1,5-d][1,2,4]triazinone interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to a significant alteration in cell cycle progression

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells . The exact biochemical pathways and downstream effects involved in this process are complex and may vary depending on the specific cellular context.

Pharmacokinetics

In silico admet studies suggest that it has suitable pharmacokinetic properties . These properties can influence the compound’s bioavailability and its ability to reach its target in the body.

Result of Action

The result of 9-Chloro-8-isopropylpyrazolo[1,5-d][1,2,4]triazinone’s action is a significant inhibition of cell growth. Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib (IC50: 144, 176 and 19 nM, respectively) . This suggests that the compound could have potential applications in cancer treatment.

properties

IUPAC Name

3-chloro-2-propan-2-yl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN4O/c1-4(2)6-5(9)7-8(14)11-10-3-13(7)12-6/h3-4H,1-2H3,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIUPXKAJNCDDIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN2C=NNC(=O)C2=C1Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Chloro-8-isopropylpyrazolo[1,5-d][1,2,4]triazinone

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